5-Amino-1H-indazole-3-carboxylic acid hydrochloride

COX-2 inhibition Anti-inflammatory Indazole derivatives

Sourcing regiospecific indazole building blocks with both 5-amino and 3-carboxylic acid handles often leads to synthetic dead-ends with uncontrolled isomer formation. 5-Amino-1H-indazole-3-carboxylic acid hydrochloride (CAS 1177307-67-3) solves this with its unambiguous substitution pattern, confirmed by NMR analysis. • Enables regioselective N1-functionalization, avoiding N2 isomeric mixtures common in direct indazole alkylation. • Hydrochloride salt form ensures superior aqueous solubility for amide coupling and esterification reactions. • Recognized 5-aminoindazole pharmacophore for ATP-binding site engagement in kinase inhibitor libraries. • Minimum 97% purity specification supports reproducible SAR studies and library synthesis.

Molecular Formula C8H8ClN3O2
Molecular Weight 213.62 g/mol
CAS No. 1177307-67-3
Cat. No. B1286315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1H-indazole-3-carboxylic acid hydrochloride
CAS1177307-67-3
Molecular FormulaC8H8ClN3O2
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=NN2)C(=O)O.Cl
InChIInChI=1S/C8H7N3O2.ClH/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,9H2,(H,10,11)(H,12,13);1H
InChIKeyHVEUSLAIRVAUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1H-indazole-3-carboxylic Acid HCl: Chemical Profile & Procurement


5-Amino-1H-indazole-3-carboxylic acid hydrochloride (CAS 1177307-67-3) is a heterocyclic building block featuring an indazole core functionalized with both a 5-amino substituent and a 3-carboxylic acid group, supplied as the hydrochloride salt for enhanced aqueous handling. Its molecular formula is C₈H₈ClN₃O₂ with a molecular weight of 213.62 g/mol [1]. The compound is a derivative of 5-amino-1H-indazole-3-carboxylic acid (free base, CAS 78155-77-8, MW 177.16) and is primarily utilized as an intermediate in pharmaceutical synthesis, with noted applications in the development of molecules targeting neurological disorders and in the assembly of kinase inhibitor scaffolds . Vendor specifications commonly list a minimum purity of 95% .

Dual-Functional Core

Free 5-amino and 3-carboxylic acid handles support regioselective amide or ester coupling for kinase inhibitor scaffolds.

HCl Salt Format

Hydrochloride salt enhances aqueous solubility for protic reaction media, improving handling over the free base.

Reported Bioactivity Context

Class-level evidence links 5-aminoindazole core to COX-2 inhibition and ATP-competitive kinase binding.

5-Amino-1H-indazole-3-carboxylic Acid HCl: Irreplaceable Synthetic Intermediate


In-class compounds like 5-aminoindazole (CAS 6967-12-0) or the unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) cannot be directly interchanged with 5-amino-1H-indazole-3-carboxylic acid hydrochloride. This compound's unique combination of a free 5-amino group for derivatization and a 3-carboxylic acid handle—activated as the hydrochloride salt—is essential for regioselective modifications, including amide bond formation or esterification, which are common in kinase inhibitor synthesis [1]. Substituting with a compound lacking either the 5-amino or the 3-carboxylic acid motif would necessitate a complete redesign of the synthetic route, impacting both yield and the structural integrity of the final pharmacophore [2]. The hydrochloride salt form also provides a distinct advantage in aqueous solubility and handling over the free base [1].

Missing 5-Amino or 3-Carboxylic Acid Motifs

Unsubstituted indazole-3-carboxylic acid or 5-aminoindazole lacks the dual functionality required for regioselective derivatization; synthetic routes may require redesign.

Isomeric Mismatch (6-Aminoindazole)

The 6-aminoindazole isomer exhibits divergent biological activity profiles; kinase-directed programs may not replicate the 5-amino scaffold’s reported kinase inhibition context.

Free Base vs. HCl Salt Handling

The free base may show limited aqueous solubility; substituting the hydrochloride salt could alter dissolution rates and reaction kinetics in aqueous media.

5-Amino-1H-indazole-3-carboxylic Acid HCl: Comparative Evidence for Selection


COX-2 Inhibitory Potential of the 5-Aminoindazole Scaffold

The free base form of this compound, 5-amino-1H-indazole-3-carboxylic acid (CAS 78155-77-8), is reported as a promising inhibitor of cyclooxygenase-2 (COX-2), an enzyme central to prostaglandin production and inflammation . While a precise IC50 value is not publicly available for the parent compound, its activity is qualitatively comparable to other indazole-based COX-2 inhibitors. This is in contrast to simpler indazoles like the unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3), which is not specifically reported for this activity and is primarily a general synthetic reagent . The presence of the 5-amino group is structurally correlated with enhanced COX-2 affinity in related analogs .

COX-2 Inhibition
Class-level inference
Qualitatively comparable to indazole-based COX-2 inhibitors; free base reported as promising inhibitor vs. unsubstituted indazole-3-carboxylic acid (general reagent).
Supports anti-inflammatory target exploration
No precise IC50 available; activity based on class-level correlation
COX-2 inhibition Anti-inflammatory Indazole derivatives

5-Aminoindazole Scaffold in Kinase Inhibitor Design

The 5-aminoindazole core is a validated, privileged scaffold for developing ATP-competitive protein kinase inhibitors [1]. In direct head-to-head SAR studies, 5-aminoindazole derivatives have demonstrated potent inhibition against various kinases, including FLT3. Notably, specific 5-aminoindazole-based compounds achieved nanomolar IC50 values against both wild-type and mutant FLT3, surpassing the potency of the FDA-approved drug quizartinib in some cases [1]. This class-level evidence supports the use of 5-amino-1H-indazole-3-carboxylic acid hydrochloride as a strategic starting point for incorporating a kinase-directed moiety. In contrast, the 6-aminoindazole isomer has shown a different, less potent activity profile, notably in gastric acid secretion assays where 6-aminoindazole was more active than its 5-amino counterpart [2].

Kinase Inhibition
Class-level inference
5-Aminoindazole scaffold achieves nanomolar FLT3 inhibition in specific derivatives; 6-aminoindazole isomer linked to gastric acid secretion, not kinase activity.
Supports kinase-focused scaffold selection
Potency depends on derivatization; class-level SAR
Kinase inhibition Scaffold optimization Medicinal chemistry

Hydrochloride Salt: Purity and Handling Advantages

5-Amino-1H-indazole-3-carboxylic acid hydrochloride (MW 213.62) is supplied as a solid with a specified minimum purity of 95% [REFS-1, REFS-2]. While direct comparative solubility data for this specific compound pair is not publicly available, the hydrochloride salt form is widely recognized in pharmaceutical sciences to confer significantly higher aqueous solubility compared to the free base (5-amino-1H-indazole-3-carboxylic acid, MW 177.16), which is predicted to have limited solubility in water . The free base is typically soluble only in organic solvents like DMSO and methanol .

Salt Solubility
Class-level inference
HCl salt form expected to provide greater aqueous solubility than free base, consistent with general pharmaceutical salt formation principles.
May support aqueous reaction media
Direct comparative solubility data not publicly available
Hydrochloride salt Aqueous solubility Synthetic intermediate

NMR Confirmation for Regioselective Derivatization

The unambiguous identification of N1 vs. N2 substitution patterns in indazole-3-carboxylic acid derivatives is non-trivial and crucial for subsequent regioselective chemistry. For a series of N1- and N2-substituted indazole-3-carboxylic acid isomers, NMR spectroscopy was a key technique used for structural confirmation [1]. Vendors of 5-amino-1H-indazole-3-carboxylic acid hydrochloride often provide analytical data, such as NMR spectra, confirming the structure . This level of characterization is critical for differentiating from other aminoindazole isomers (e.g., 6-aminoindazole, CAS 6967-12-0) which would lead to distinct and often undesired reaction pathways. Without this confirmation, the risk of using the wrong regioisomer or tautomer can lead to failed syntheses and erroneous biological results.

Structural Confirmation
Class-level inference
NMR spectroscopy used to distinguish N1/N2 indazole isomers, confirming regiochemical identity of the 5-amino-3-carboxylic acid core.
Reduces risk of isomeric impurities
Vendor-supplied analytical data recommended for batch verification
NMR Spectroscopic analysis Regioselective synthesis

5-Amino-1H-indazole-3-carboxylic Acid HCl: Key R&D Procurement Scenarios


Kinase Inhibitor Library Synthesis

This compound is ideally suited as a core scaffold for generating focused libraries of kinase inhibitors. Its 5-aminoindazole motif is a recognized pharmacophore for ATP-binding site engagement [1]. The free 3-carboxylic acid handle, present as the hydrochloride salt, facilitates facile coupling with diverse amine-containing fragments via standard amide bond formation, enabling rapid exploration of structure-activity relationships (SAR) around the indazole core. This application is directly supported by class-level evidence of potent kinase inhibition by 5-aminoindazole derivatives [1].

Hit-to-Lead Optimization for COX-2 Inflammation

As the free base (5-amino-1H-indazole-3-carboxylic acid) is a reported COX-2 inhibitor , this hydrochloride salt provides a versatile entry point for synthesizing novel anti-inflammatory agents. Researchers can derivatize the 5-amino group to modulate potency, selectivity, and ADME properties. The hydrochloride salt ensures better solubility in the aqueous reaction conditions often required for subsequent derivatization steps, improving synthetic tractability compared to the less soluble free base [2].

Regioselective Indazole Building Block Synthesis

This compound serves as a critical intermediate for the synthesis of more complex, regio-defined indazole derivatives. The unambiguous structure of the 5-amino-3-carboxylic acid core, confirmed by NMR analysis [3], is essential for directing subsequent functionalization steps. For example, it can be used to prepare N1-substituted indazole-3-carboxylic acid derivatives with high regioselectivity, avoiding the formation of N2 isomeric mixtures that are common in direct alkylation reactions of indazoles .

Neurological Disorder Target Synthesis

Multiple vendor sources and patent literature indicate that indazole-3-carboxylic acid derivatives are employed in synthesizing compounds for neurological disorder research [REFS-6, REFS-7]. 5-Amino-1H-indazole-3-carboxylic acid hydrochloride is a direct precursor for these efforts, providing a functionalized core that can be elaborated into potential therapeutic agents. This scenario is particularly relevant for projects aimed at synthesizing and screening novel chemical entities targeting CNS-related targets [4].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Privileged 5-aminoindazole pharmacophore for ATP-binding site engagement
Kinase panel selectivity screening and SAR expansion
COX-2-targeted lead optimization
Reported COX-2 inhibitory scaffold with derivatizable amino group
Enzyme inhibition assays and ADME property profiling
Regioselective indazole building block preparation
Definitively characterized 5-amino-3-carboxylic acid core
NMR confirmation of N1/N2 substitution and isomeric purity
CNS-targeted small molecule synthesis
Functionalized indazole core for neurological disorder targets
CNS permeability screening and target engagement studies

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